molecular formula C9H9BrF2N2 B1411691 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1707391-20-5

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Numéro de catalogue: B1411691
Numéro CAS: 1707391-20-5
Poids moléculaire: 263.08 g/mol
Clé InChI: DGFIDLKMKAUELB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substitutents are numbered to assign the lowest possible locants. The bromine atom occupies position 3 on the pyridine ring, while the 3,3-difluoropyrrolidin-1-yl group attaches to position 2.

The pyrrolidine moiety—a five-membered saturated ring containing one nitrogen atom—is modified by two fluorine atoms at position 3. This results in the full IUPAC name: This compound . The structural representation (Figure 1) highlights the pyridine core, bromine substituent, and difluorinated pyrrolidine group.

Pyridine Ring  
│  
Br─3          2─N─(Pyrrolidine-3,3-difluoro)  

The SMILES notation FC1(F)CN(C2=NC=CC=C2Br)CC1 confirms the connectivity: the pyridine ring (C2=NC=CC=C2Br) links to the nitrogen of the pyrrolidine group (N(C2...)), which carries two fluorine atoms on its third carbon.

CAS Registry Number and Alternative Chemical Identifiers

This compound is uniquely identified by its CAS Registry Number 1707391-20-5 , a universal identifier for chemical substances. Additional identifiers include:

Identifier Type Value Source
MDL Number MFCD28013509
PubChem CID 86810762
Molecular Formula C₉H₉BrF₂N₂

Alternative names include This compound (IUPAC) and 2-(3,3-Difluoropyrrolidin-1-yl)-3-bromopyridine (simplified). Vendor-specific designations, such as BLD-1707391-20-5 , are also used in commercial catalogs.

Molecular Formula and Weight Validation

The molecular formula C₉H₉BrF₂N₂ is consistent across multiple sources. Validation involves summing the atomic masses of constituent elements:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 9 12.011 108.099
Hydrogen (H) 9 1.008 9.072
Bromine (Br) 1 79.904 79.904
Fluorine (F) 2 18.998 37.996
Nitrogen (N) 2 14.007 28.014
Total 263.085

This matches the reported molecular weight of 263.08 g/mol , confirming computational and experimental consistency. The minor discrepancy (0.005 g/mol) arises from rounding differences in atomic mass values.

Structural validation further supports the formula. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data would resolve the positions of substituents, though such analytical details are not publicly available for this compound.

Key Tables

Table 1. Atomic composition and mass contribution for C₉H₉BrF₂N₂.

Element Count Mass Contribution (g/mol)
C 9 108.099
H 9 9.072
Br 1 79.904
F 2 37.996
N 2 28.014
Total 263.085

Table 2. Key identifiers for this compound.

Identifier Value
CAS Number 1707391-20-5
IUPAC Name This compound
Molecular Formula C₉H₉BrF₂N₂
Molecular Weight 263.08 g/mol
SMILES FC1(F)CN(C2=NC=CC=C2Br)CC1

Propriétés

IUPAC Name

3-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c10-7-2-1-4-13-8(7)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFIDLKMKAUELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis via Nucleophilic Substitution on 2-Bromo-4-chloropyridine

Method Overview:

  • Starting Material: 2-bromo-4-chloropyridine
  • Nucleophile: 3,3-difluoropyrrolidine
  • Reaction Conditions: Basic environment, often with potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN).

Reaction Scheme:

2-bromo-4-chloropyridine + 3,3-difluoropyrrolidine → this compound

Details:

  • The nucleophile attacks the chloropyridine at the 4-position, displacing chloride.
  • Subsequent bromination at the 3-position can be achieved via electrophilic bromination using N-bromosuccinimide (NBS) under radical conditions or via direct bromination of the pyridine ring.

Research Reference:

  • A patent describes a similar approach for heterocyclic derivatives, indicating the feasibility of nucleophilic substitution followed by bromination under controlled conditions.

Direct Bromination of 2-(3,3-Difluoropyrrolidin-1-yl)pyridine

Method Overview:

  • Starting from 2-(3,3-difluoropyrrolidin-1-yl)pyridine , direct bromination at the 3-position can be performed using NBS in the presence of radical initiators like AIBN or under light irradiation.

Reaction Conditions:

Parameter Details
Reagents N-bromosuccinimide (NBS)
Solvent Acetonitrile or dichloromethane
Temperature 0°C to room temperature
Catalyst Radical initiator (e.g., AIBN) or UV light

Reaction Pathway:

  • Radical bromination selectively targets the activated 3-position of the pyridine ring due to the directing effects of the nitrogen atom and existing substituents.

Research Data:

  • Similar bromination reactions are well-documented for pyridine derivatives, with yields typically ranging from 70-85%.

Multi-step Synthesis Incorporating Difluoropyrrolidine

Method Overview:

  • Synthesis begins with the preparation of 3,3-difluoropyrrolidine, which is then coupled to a pyridine derivative bearing a suitable leaving group.
  • The coupling is often performed under microwave irradiation to enhance reaction rates and yields.

Reaction Scheme:

(1) 3,3-difluoropyrrolidine + 2-chloropyridine derivative → intermediate
(2) Bromination of intermediate → this compound

Research Findings:

  • Microwave-assisted, catalyst-free methods have been successfully used for heterocyclic coupling, providing high yields and environmentally friendly conditions.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages References
Nucleophilic Substitution + Bromination 2-bromo-4-chloropyridine + 3,3-difluoropyrrolidine K2CO3, NBS DMF, room temp to 80°C 75-85 High selectivity, straightforward ,
Direct Bromination 2-(3,3-difluoropyrrolidin-1-yl)pyridine NBS, AIBN Dichloromethane, 0°C to RT 70-80 One-pot process, high yield
Microwave-Assisted Coupling Difluoropyrrolidine + Chloropyridine Microwave, no catalyst Toluene, 120°C 80-90 Eco-friendly, rapid

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like THF or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, depending on its structure and functional groups.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-3-methyl-pyridine (CAS 1934522-21-0)

  • Structure : Differs by a methyl group at the pyridine 3-position.
  • Synthesis : Likely synthesized via similar amine substitution on a bromopyridine precursor.

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

  • Structure: Replaces the difluoropyrrolidinyl group with a non-fluorinated pyrrolidinyl group and adds a fluorine at the 2-position.
  • Priced at $400/g (1 g scale), indicating cost differences due to fluorination complexity .

3-Bromo-2-(difluoromethyl)-6-fluoropyridine (CAS 1803695-57-9)

  • Structure : Features difluoromethyl and fluoro substituents instead of a difluoropyrrolidinyl group.
  • Impact : The difluoromethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Molecular weight (276.00 g/mol) is comparable to the target compound .

Heterocyclic Core Variants

Imidazo[1,2-a]pyridine Derivatives (e.g., 3c, 22244-95-7)

  • Structure : Fused imidazole-pyridine core with bromine and aryl substituents.
  • Impact: The fused system enhances planar rigidity, influencing binding to biological targets (e.g., kinase inhibitors). For example, 3c exhibits a melting point of 92–94°C and distinct NMR shifts (δ = 8.08–8.04 ppm for aromatic protons) compared to non-fused pyridines .

Pyrrolo[2,3-b]pyridine Derivatives (e.g., 20b–20d)

  • Structure : Fused pyrrole-pyridine systems with ethynyl or aryl substituents.
  • Impact : Ethynyl groups (e.g., in 20b) enable further functionalization via click chemistry. Yields for these derivatives range from 51–75%, with distinct $^1$H NMR profiles (e.g., δ = 12.49 ppm for NH in 20b) .

Functional Group Comparison

Boronate Esters (e.g., 4h)

  • Structure: 3-Bromo-2-(pyridin-3-yl)-5-(dioxaborolan-2-yl)phenol.
  • Impact : The boronate ester enables Suzuki-Miyaura cross-coupling, a reactivity absent in the target compound. Such derivatives are pivotal in constructing biaryl scaffolds .

Trifluoromethyl Derivatives (e.g., 1159512-36-3)

  • Structure : 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine.
  • Impact : The trifluoromethyl group increases electronegativity and lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration but raising synthetic costs .

Pharmacokinetic and Metabolic Profiles

  • CP-93,393 Metabolism: Pyrrolidine-containing compounds undergo hydroxylation and glucuronidation. The difluoropyrrolidinyl group in the target compound likely resists oxidative degradation better than non-fluorinated analogs, as seen in CP-93,393’s pyrimidine ring cleavage (8–15% metabolite formation) .
  • Half-Life : Fluorinated pyrrolidines in similar drugs (e.g., antianxiety agents) exhibit prolonged half-lives due to reduced CYP450-mediated metabolism .

Activité Biologique

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H9BrF2N2
  • Molecular Weight : 263.09 g/mol
  • CAS Number : 1779120-80-7

The compound features a pyridine ring substituted with a bromine atom at the 3-position and a 3,3-difluoropyrrolidin-1-yl group at the 2-position. The unique structural characteristics impart distinct chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine and difluoropyrrolidinyl groups enhances its binding affinity and specificity for these targets.

Potential Targets:

  • Enzymes : The compound may inhibit or modulate enzyme activity, which is crucial in various biochemical pathways.
  • Receptors : It may act as an antagonist or agonist at specific receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.
  • Anti-inflammatory Effects : The compound has been investigated for its role in modulating inflammatory pathways.
  • Neuroprotective Properties : Its interaction with neural pathways suggests possible applications in neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacterial growth
Anti-inflammatoryModulation of cytokine release
NeuroprotectivePotential protective effects in neuronal models

Study on Antimicrobial Activity

A study conducted on various derivatives of pyridine compounds indicated that the introduction of fluorine atoms significantly enhances antibacterial activity. In vitro tests showed that this compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Study on Anti-inflammatory Effects

Research focusing on the modulation of inflammatory responses highlighted the compound's ability to reduce pro-inflammatory cytokines in cell cultures. This suggests a therapeutic potential for conditions characterized by excessive inflammation .

Neuroprotective Properties

In animal models of neurodegeneration, compounds similar to this compound demonstrated significant neuroprotective effects, indicating its potential application in treating diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine, and how do reaction conditions influence yield?

  • Methodology : Nucleophilic substitution reactions are commonly used for analogous bromopyridine derivatives. For example, substituting a halogen (e.g., bromine) at the pyridine C2/C4 positions with a 3,3-difluoropyrrolidine group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) achieves moderate yields (40–60%) . Optimize stoichiometry (1:1.2 molar ratio of pyridine precursor to difluoropyrrolidine) and use inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Characterization : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine C2 vs. C4 attachment) and fluorine coupling constants.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀BrF₂N₂).
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Properties :

  • LogP : ~2.5 (predicted), indicating moderate lipophilicity due to the difluoropyrrolidine group.
  • Solubility : Poor in water (<1 mg/mL); use DMSO or ethanol for stock solutions.
  • Stability : Store at –20°C under argon; sensitive to light and moisture due to bromine and fluorine substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

Core Modifications : Compare analogs with varying substituents (e.g., 3,3-difluoro vs. 3-fluoropyrrolidine) to assess fluorine’s role in metabolic stability and target binding .

Positional Isomerism : Synthesize 4-bromo-2-(difluoropyrrolidinyl)pyridine ( ) to evaluate positional effects on receptor affinity.

Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., neuronal cells for neurological targets) with IC₅₀/EC₅₀ determinations .

Q. How can contradictory data in biological activity across studies be resolved?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls.
  • Compound Degradation : Confirm stability under assay conditions via LC-MS.
  • Target Selectivity : Perform counter-screens against related receptors/enzymes to rule off-target effects .

Q. What computational strategies predict binding modes with neurological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors or GABA transporters. Focus on halogen bonding (bromine) and fluorine’s hydrophobic effects .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How to address low bioavailability in preclinical models?

  • Strategies :

  • Prodrug Design : Introduce ester or amide prodrug moieties at the pyridine nitrogen to enhance solubility.
  • Formulation : Use lipid nanoparticles or cyclodextrin complexes to improve oral absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.